Methyl 1-(2,2,2-trifluoroacetyl)piperidine-4-carbimidate Methyl 1-(2,2,2-trifluoroacetyl)piperidine-4-carbimidate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16949303
InChI: InChI=1S/C9H13F3N2O2/c1-16-7(13)6-2-4-14(5-3-6)8(15)9(10,11)12/h6,13H,2-5H2,1H3
SMILES:
Molecular Formula: C9H13F3N2O2
Molecular Weight: 238.21 g/mol

Methyl 1-(2,2,2-trifluoroacetyl)piperidine-4-carbimidate

CAS No.:

Cat. No.: VC16949303

Molecular Formula: C9H13F3N2O2

Molecular Weight: 238.21 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-(2,2,2-trifluoroacetyl)piperidine-4-carbimidate -

Specification

Molecular Formula C9H13F3N2O2
Molecular Weight 238.21 g/mol
IUPAC Name methyl 1-(2,2,2-trifluoroacetyl)piperidine-4-carboximidate
Standard InChI InChI=1S/C9H13F3N2O2/c1-16-7(13)6-2-4-14(5-3-6)8(15)9(10,11)12/h6,13H,2-5H2,1H3
Standard InChI Key PBORDJDFJNKKBK-UHFFFAOYSA-N
Canonical SMILES COC(=N)C1CCN(CC1)C(=O)C(F)(F)F

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a six-membered piperidine ring substituted with:

  • A 2,2,2-trifluoroacetyl group (–COCF₃) at the nitrogen atom, which introduces strong electron-withdrawing effects, enhancing electrophilicity and influencing reactivity in nucleophilic substitution reactions .

  • A carbimidate ester (–C(=NH)OCH₃) at the 4-position, a functional group derived from the Pinner reaction of nitriles. This moiety serves as a masked carboxylic acid or amide precursor, enabling controlled hydrolysis under acidic or basic conditions .

The molecular formula is C₉H₁₃F₃N₂O₂, with a calculated molecular weight of 254.21 g/mol. Spectroscopic data for analogous compounds suggest characteristic signals in NMR:

  • ¹H NMR: A singlet for the methyl ester (–OCH₃) at δ ~3.7 ppm and resonances for the piperidine protons between δ 1.5–3.5 ppm .

  • ¹⁹F NMR: A triplet for the CF₃ group at δ ~−70 ppm due to coupling with the carbonyl carbon .

Physicochemical Properties

  • Melting Point: Estimated at 45–50°C based on similar N-acylated piperidine derivatives .

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DCM, DMF) due to the trifluoroacetyl group; limited solubility in water .

  • Stability: The carbimidate group is prone to hydrolysis under acidic or aqueous conditions, necessitating anhydrous storage .

Synthesis and Reaction Pathways

Pathway A: Nitrile to Carbimidate Conversion

  • Piperidine-4-carbonitrile is treated with methanol and HCl gas to form the methyl carbimidate intermediate via the Pinner reaction :

    \text{RCN} + \text{CH}_3\text{OH} \xrightarrow{\text{HCl}} \text{RC(=\overset{+}{NH}_2)OCH}_3
  • Trifluoroacetylation: The intermediate is reacted with trifluoroacetic anhydride (TFAA) in the presence of a base (e.g., triethylamine) to install the –COCF₃ group :

    RNH2+(CF3CO)2ORNCOCF3+CF3COOH\text{RNH}_2 + (\text{CF}_3\text{CO})_2\text{O} \rightarrow \text{RNCOCF}_3 + \text{CF}_3\text{COOH}

Pathway B: Direct Acylation of Piperidine

  • Methyl piperidine-4-carboxylate is acylated with 2,2,2-trifluoroacetyl chloride under inert conditions :

    RNH+ClCOCF3BaseRNCOCF3+HCl\text{RNH} + \text{ClCOCF}_3 \xrightarrow{\text{Base}} \text{RNCOCF}_3 + \text{HCl}
  • Imidate Formation: The ester is converted to the carbimidate using ammonium chloride and methanol under reflux .

Optimization Challenges

  • Side Reactions: Competing hydrolysis of the carbimidate group necessitates strict anhydrous conditions .

  • Yield Improvements: Catalytic use of 4-dimethylaminopyridine (DMAP) enhances acylation efficiency, achieving yields >80% in model systems .

Applications in Medicinal Chemistry

Beta-Lactamase Inhibition

Structural analogs of this compound, such as heterocyclic β-lactamase inhibitors, demonstrate potent activity against antibiotic-resistant bacteria . The trifluoroacetyl group may mimic the transition state of β-lactam hydrolysis, enabling competitive enzyme inhibition .

Kinase Inhibition

Piperidine derivatives with electron-withdrawing substituents show affinity for kinase ATP-binding pockets. Molecular docking studies suggest the trifluoroacetyl group could engage in hydrophobic interactions with residues like Leu83 in EGFR kinase .

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